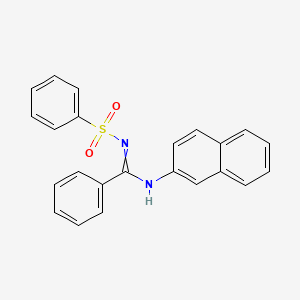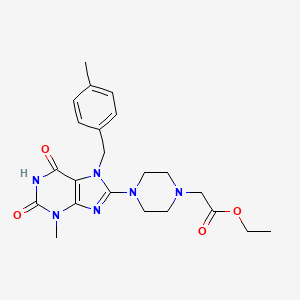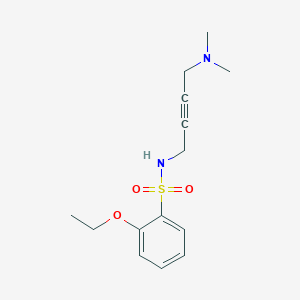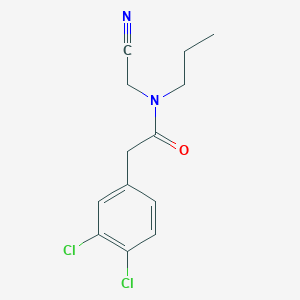
N-(naphthalen-2-yl)-N'-(phenylsulfonyl)benzimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(naphthalen-2-yl)-N'-(phenylsulfonyl)benzimidamide, also known as NSC-745887, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a small molecule inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, apoptosis, and DNA repair.
Applications De Recherche Scientifique
Supramolecular Chemistry and Molecular Electronics
Naphthalene diimides (NDIs), including N-(naphthalen-2-yl)-N'-(phenylsulfonyl)benzimidamide, have been extensively studied for their applications in supramolecular chemistry, including the construction of molecular switches, host-guest complexes, and ion channels. These compounds exhibit high electron affinity and charge carrier mobility, which are crucial for their use in molecular electronics, such as in the development of organic field-effect transistors (OFETs) and solar cells. The ability of NDIs to form stable radical anions upon irradiation, in the presence of electron donors, is a key property exploited in the design of photoinduced electron transfer systems (Kobaisi et al., 2016).
Photovoltaic and Energy Storage Applications
Recent studies have focused on the integration of NDIs into photovoltaic devices, including non-fullerene electron transporting materials for perovskite solar cells. These materials have shown to enhance the power conversion efficiency and stability of solar cells, demonstrating the potential of NDIs in improving the performance of renewable energy technologies. Moreover, NDI-based compounds have been explored as active materials in lithium batteries, showcasing their ability to act as stable, non-polymeric organic electrodes, which could lead to the development of more efficient and sustainable energy storage systems (Jung et al., 2018).
Sensing and Detection Technologies
NDIs have been utilized in the development of sensors and detection technologies, owing to their photophysical properties and ability to form charge-transfer complexes. For instance, fluorescent films based on NDI derivatives have been employed for the selective detection of aromatic compounds, highlighting their potential in environmental monitoring and safety applications. Additionally, the aggregation-induced emission (AIE) properties of NDIs have been harnessed for the development of fluorescent organic nanoparticles, which can be used in bioimaging and as sensors for detecting biological molecules (Fan et al., 2016).
Advanced Materials and Catalysis
The structural versatility and electronic properties of NDIs have also been exploited in the design of advanced materials, including conducting nanosheets and coordination polymers with unique photochromic and solventchromic properties. These materials hold promise for a wide range of applications, from smart coatings and optoelectronics to catalysis and artificial photosynthesis. The ability of NDIs to mediate electron transfer reactions has been utilized in catalytic processes, offering a pathway to more efficient and selective synthetic methodologies (Liu et al., 2020).
Propriétés
IUPAC Name |
N'-(benzenesulfonyl)-N-naphthalen-2-ylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-28(27,22-13-5-2-6-14-22)25-23(19-10-3-1-4-11-19)24-21-16-15-18-9-7-8-12-20(18)17-21/h1-17H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYUUCQCLKUWIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(naphthalen-2-yl)-N'-(phenylsulfonyl)benzimidamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[(3-Chlorophenyl)methylamino]-2-oxoethyl] 2,5-dichlorobenzoate](/img/structure/B2883521.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2883523.png)



![4-(7-Methoxy-1'-propyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2883529.png)
![methyl 4-{3-[1-(3-nitro-2-pyridinyl)-4-piperidinyl]-1H-pyrazol-5-yl}phenyl ether](/img/structure/B2883532.png)

![tert-butyl N-({4-[2-(prop-2-enamido)ethoxy]oxan-4-yl}methyl)carbamate](/img/structure/B2883534.png)



